2-(3-Trifluoromethylphenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLZPZMUSNHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Trifluoromethylphenyl Pyridine and Its Functionalized Derivatives
Established Synthetic Pathways to the Core 2-(3-Trifluoromethylphenyl)pyridine Structure
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)
Cross-coupling reactions are a cornerstone for the formation of the crucial C-C bond between the pyridine (B92270) and phenyl rings.
The Suzuki-Miyaura coupling is a widely employed and versatile method for synthesizing 2-arylpyridines. nih.govclaremont.edu This reaction typically involves the palladium-catalyzed cross-coupling of a pyridine derivative with an organoboron compound. youtube.comnih.gov For the synthesis of this compound, this could involve the reaction of a 2-halopyridine with 3-(trifluoromethyl)phenylboronic acid or its esters. A notable example is the palladium acetate-catalyzed ligand-free Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids in an aqueous medium, which selectively yields 3,5-dichloro-2-arylpyridines. nih.gov Specifically, the reaction of 2,3,5-trichloropyridine with (3-trifluoromethylphenyl)boronic acid using palladium acetate (B1210297) as a catalyst and sodium carbonate as a base in a water/DMF solvent system has been reported to produce 3,5-dichloro-2-(3-trifluoromethylphenyl)pyridine. nih.gov The reaction proceeds under relatively mild conditions and avoids the formation of di- or tri-substituted products. nih.gov
The Sonogashira coupling provides another powerful tool for C-C bond formation, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org While direct synthesis of the target compound via Sonogashira coupling is less commonly detailed, the methodology is crucial for creating precursors. For instance, an aryl halide can be coupled with an acetylene (B1199291) derivative, which can then be further manipulated to form the desired pyridine ring. The reaction is known for its mild conditions, often performed at room temperature in aqueous media with a mild base. wikipedia.org
Table 1: Comparison of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Coupling Partners | Organoboron compound (e.g., boronic acid) and organic halide | Terminal alkyne and aryl/vinyl halide |
| Catalyst System | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) | Palladium catalyst and Copper(I) co-catalyst |
| Key Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) |
| Common Application | Synthesis of biaryls | Synthesis of conjugated enynes and arylalkynes |
Cyclocondensation and Annulation Strategies Utilizing Trifluoromethyl-Containing Building Blocks
Cyclocondensation and annulation reactions offer a direct approach to constructing the pyridine ring itself, incorporating the trifluoromethylphenyl moiety from a suitable building block. nih.gov These methods often involve the reaction of a trifluoromethyl-containing precursor with another molecule to form the heterocyclic ring in one or more steps.
For example, the synthesis of trifluoromethylpyridine derivatives can be achieved through the cyclocondensation of enamines with trifluoromethyl-containing building blocks. nih.gov One practical preparation route for a related structure involves an enamine-mediated cyclocondensation using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the key trifluoromethyl-containing building block to form a pyridine sulfide (B99878) intermediate. nih.gov While this example leads to a different substitution pattern, the underlying principle of using a trifluoromethylated synthon in a cyclization reaction is a key strategy.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. rsc.orgnih.gov For instance, a base-promoted annulation of pyridinium (B92312) ylides with a trifluoroacetyl diazoester has been reported for the synthesis of highly functionalized 4-trifluoromethyl pyridazines. rsc.org Although this produces a pyridazine (B1198779) ring, similar strategies could be adapted for pyridine synthesis.
Direct Functionalization and Derivatization Routes
Direct functionalization methods aim to introduce the trifluoromethylphenyl group onto a pre-existing pyridine ring or vice versa. This can be achieved through various C-H activation and functionalization strategies. One such approach is the photoredox-induced Meerwein arylation, which allows for the C-H arylation of pyridines using in situ formed diazonium salts from aromatic amines. acs.org This method is tolerant of a wide range of functional groups. acs.org
Derivatization of simpler, commercially available precursors is also a common route. For instance, starting with a substituted pyridine, a series of reactions can be performed to build the desired trifluoromethylphenyl substituent. This can involve nucleophilic or electrophilic substitution reactions to add the necessary functional groups. smolecule.com
Advanced Strategies for Scaffold Derivatization and Diversification
Once the core this compound scaffold is obtained, further functionalization can be carried out to create a diverse range of derivatives.
Regioselective Functionalization of the Pyridine Nucleus
Controlling the position of new functional groups on the pyridine ring is crucial for structure-activity relationship studies. Several methods have been developed for the regioselective functionalization of pyridine and its derivatives.
Direct C-H functionalization of the pyridine ring can be achieved with high regioselectivity. For instance, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org While this introduces a trifluoromethyl group directly, similar principles of activating the pyridine ring can be used to control the position of other incoming groups.
The metalation of trifluoromethyl-substituted pyridines followed by reaction with an electrophile is another powerful technique for regioselective functionalization. epfl.ch Depending on the choice of the reagent and reaction conditions, it is possible to selectively deprotonate and functionalize specific positions on the pyridine ring. epfl.ch For example, 2-(trifluoromethyl)pyridine (B1195222) can be selectively metalated at either the 3- or 6-position. epfl.ch
Visible-light-driven photocatalysis offers a modern approach for the site-divergent functionalization of pyridine derivatives. acs.org By choosing the appropriate photocatalyst and radical precursor, it is possible to selectively introduce functional groups at either the C2 or C4 position of the pyridine ring. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Pyridine Rings
Both the phenyl and pyridine rings of this compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com When such reactions do occur, they typically favor the 3- and 5-positions. quimicaorganica.org The presence of the trifluoromethyl group on the phenyl ring, which is also electron-withdrawing, will further deactivate both rings towards electrophilic attack. However, under forcing conditions, reactions like nitration and sulfonation can be achieved. quimicaorganica.org Studies on the nitration of pyridine and pyridine-N-oxide have shown that the reaction proceeds via a stepwise polar mechanism. rsc.org
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of the electron-withdrawing trifluoromethylphenyl group at the 2-position would further activate the pyridine ring towards nucleophilic substitution. For instance, a chlorine atom on the pyridine ring can be displaced by various nucleophiles, such as secondary amines. researchgate.net This allows for the introduction of a wide range of substituents at specific positions. The regioselectivity of nucleophilic substitution is often dictated by the activating influence of the pyridine nitrogen, which significantly activates the ortho and para positions. researchgate.net
Table 2: Summary of Functionalization Strategies
| Reaction Type | Ring | Typical Positions | Key Features |
|---|---|---|---|
| Direct C-H Functionalization | Pyridine | C3, C6 | Utilizes metalation or activation strategies for regiocontrol. |
| Photocatalytic Functionalization | Pyridine | C2, C4 | Employs visible light and photocatalysts for site-divergent functionalization. |
| Electrophilic Substitution | Phenyl & Pyridine | Pyridine: C3, C5 | Generally requires harsh conditions due to deactivation by the nitrogen and CF₃ group. |
| Nucleophilic Substitution | Pyridine | C4, C6 | Facilitated by the electron-deficient nature of the pyridine ring. |
Oxidative and Reductive Transformations
Oxidative and reductive transformations are fundamental in the synthesis and functionalization of this compound and its derivatives. These reactions allow for the introduction of new functional groups and the modification of existing ones, significantly expanding the accessible chemical space.
N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as 3-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. For instance, 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide can be synthesized by reacting the parent furo[3,2-c]pyridine (B1313802) with m-CPBA. acs.org The resulting N-oxide is a versatile intermediate. For example, treatment with benzoyl chloride and potassium cyanide in a Reissert-Henze reaction can introduce a carbonitrile group. acs.org Photochemical methods have also been developed for the C3-hydroxylation of pyridine N-oxides, offering a pathway to introduce hydroxyl groups onto the pyridine ring. nih.gov
Reductive Transformations: Reduction reactions are crucial for converting intermediates into the desired final products. A common application is the reduction of chloro-derivatives. For example, a chloroderivative of a furopyridinone can be reduced to 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine using hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) with a palladium on carbon (Pd/C) catalyst. acs.org Another important reductive process is catalytic hydrogenolysis, which can be used to reduce unwanted chlorinated by-products, such as those formed during the synthesis of trifluoromethylpyridines, back to the desired pyridine core, like 3-(trifluoromethyl)pyridine. organic-chemistry.orgnih.gov
Table 1: Examples of Oxidative and Reductive Transformations
| Transformation | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| N-oxidation | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | 3-chloroperoxybenzoic acid, dichloromethane | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide | acs.org |
| Reduction | 2-[3-(Trifluoromethyl)phenyl]-4-chlorofuro[3,2-c]pyridine | H₂NNH₂-Pd/C | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | acs.org |
Heterocycle Annulation and Fused Pyridine System Synthesis
The synthesis of fused pyridine systems, such as furo[3,2-c]pyridines and pyrazolo[1,5-a]pyridines, starting from or incorporating the this compound moiety, represents a significant area of research. These fused systems are of interest due to their potential biological activities.
Furo[3,2-c]pyridines: A multi-step synthesis has been developed to produce 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. The process begins with the Doebner condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde to form (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid. acs.org This acid is then converted to an azide, which undergoes cyclization upon heating to yield a dihydrofuro[3,2-c]pyridin-4-one intermediate. acs.org Aromatization with phosphorus oxychloride to a chloro-derivative, followed by reduction, affords the final furo[3,2-c]pyridine product. acs.org
Pyrazolo[1,5-a]pyridines: The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various methods, often involving the cyclization of N-aminopyridinium ylides. acs.orgnih.gov One approach involves the direct N-amination of a pyridine derivative, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, with agents like 1-[(aminooxy)sulfonyl]-4-methylbenzene. acs.org The resulting N-aminopyridinium salt can then be transformed into a zwitterionic N-imide intermediate, which undergoes a 1,3-dipolar cycloaddition with alkynes to furnish the pyrazolo[1,5-a]pyridine (B1195680) core. acs.org Other methods include the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. nih.gov
Table 2: Synthesis of Fused Pyridine Systems
| Fused System | Synthetic Approach | Key Intermediates | Reference |
|---|---|---|---|
| Furo[3,2-c]pyridines | Cyclization of a furan (B31954) derivative | (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid, 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | acs.org |
| Pyrazolo[1,5-a]pyridines | 1,3-dipolar cycloaddition | N-aminopyridinium ylides, zwitterionic N-imides | acs.orgnih.gov |
Catalytic Approaches in this compound Synthesis
Catalytic methods, particularly those employing transition metals like palladium and iridium, offer efficient and selective routes for the synthesis of this compound and its derivatives.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis is widely used for the formation of the C-C bond between the phenyl and pyridine rings. The Suzuki-Miyaura cross-coupling reaction is a prominent method, typically involving the reaction of a pyridine-based boronic acid or ester with an aryl halide, or vice versa. orgsyn.org For the synthesis of 2-arylpyridines, pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been shown to couple with hetero(aryl) boronic acids and pinacol (B44631) boronic esters using a Pd(dppf)Cl₂ catalyst. orgsyn.org These reactions can often be performed under relatively mild conditions and tolerate a range of functional groups. orgsyn.org Another palladium-catalyzed approach is the ortho-acylation of 2-aryl pyridines, which allows for the introduction of an acyl group at the position ortho to the existing aryl substituent.
Table 3: Palladium-Catalyzed Synthesis of 2-Arylpyridines
| Reaction Type | Catalyst/Ligand | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | Tolerates water and oxygen, modest to good yields | orgsyn.org |
| Ortho-acylation | Palladium catalyst | 2-Aryl pyridine, Arylmethyl amine | High regioselectivity, uses readily available acyl source |
Iridium-Catalyzed C-H Borylation Strategies
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of pyridine rings, including those bearing trifluoromethyl groups. nih.gov This method allows for the regioselective installation of a boronic ester group onto the pyridine ring, which can then be used in subsequent cross-coupling reactions. The regioselectivity is often governed by steric factors, providing access to a variety of substituted pyridylboronic esters. nih.gov These reactions are typically carried out neat, without the need for a solvent, and are compatible with various functional groups. nih.gov For trifluoromethyl-substituted pyridines, the steric bulk of the CF₃ group can direct the borylation to specific positions on the pyridine ring.
Table 4: Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
| Catalyst System | Substrate Type | Regioselectivity | Key Advantages | Reference |
|---|---|---|---|---|
| Iridium precatalyst and ligand | CF₃-substituted pyridines | Sterically governed, allows for selective borylation | Solvent-free conditions, good functional group tolerance | nih.gov |
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone of molecular characterization, providing detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). libretexts.orglibretexts.org The chemical shift, signal splitting (multiplicity), and integration of the peaks in an NMR spectrum allow for the unambiguous assignment of atoms within a molecule's framework.
Proton (¹H) NMR Studies for Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. For 2-(3-Trifluoromethylphenyl)pyridine, one would expect to observe distinct signals corresponding to the protons on the pyridine (B92270) ring and the trifluoromethyl-substituted phenyl ring. The exact chemical shifts and coupling constants are highly sensitive to the electronic effects of the nitrogen atom in the pyridine ring and the strong electron-withdrawing trifluoromethyl group. However, specific experimental ¹H NMR data for this compound is not available in the searched resources.
Carbon-13 (¹³C) NMR Investigations for Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift influenced by its hybridization (sp² for the aromatic rings) and proximity to electronegative atoms like nitrogen and fluorine. libretexts.org The carbon atom of the trifluoromethyl group would also exhibit a characteristic signal, typically as a quartet due to coupling with the three fluorine atoms. Despite the utility of this technique, specific ¹³C NMR spectral data for this compound could not be located in the available literature.
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis
Given the presence of a trifluoromethyl (-CF₃) group, Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful and sensitive technique for characterization. rsc.org ¹⁹F NMR provides information exclusively about the fluorine atoms in a molecule. nih.gov For this compound, a single, sharp signal (a singlet) would be expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. sigmaaldrich.com Detailed experimental ¹⁹F NMR data for the title compound is not present in the reviewed sources.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are unique to the compound and its functional groups, providing a "molecular fingerprint."
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. The spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C and C=N stretching vibrations within the rings, and very strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl group. However, a specific experimental FT-IR spectrum for this compound is not publicly documented in the searched databases.
Raman Spectroscopy for Vibrational Mode Characterization
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would provide further information on the vibrational modes of the aromatic rings and the CF₃ group. No experimental Raman spectra for this specific compound were found in the available scientific literature.
Electronic Absorption and Emission Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. libretexts.org For organic molecules like this compound, absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.orgtanta.edu.eg The electronic spectrum, a plot of absorbance versus wavelength, reveals the specific wavelengths at which the molecule absorbs light, providing information about the energies of its electronic states. uzh.ch
In molecules with π-systems and non-bonding electrons (n-electrons), such as those containing aromatic rings and heteroatoms like nitrogen, several types of electronic transitions can occur. tanta.edu.eguzh.ch The most common transitions observed in the UV-Vis range for such compounds are π → π* and n → π* transitions. libretexts.orguzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are common in aromatic and conjugated systems. uzh.ch
n → π Transitions:* These transitions occur when a non-bonding electron, for instance from the nitrogen atom in the pyridine ring, is promoted to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower probability, resulting in weaker absorption bands compared to π → π* transitions. uzh.ch
The presence of the trifluoromethyl group (-CF3) and the phenyl-pyridine linkage can influence the energies of these transitions. While specific experimental UV-Vis data for this compound is not detailed in the provided search results, theoretical studies on similar compounds, such as styrylpyridines, demonstrate that substituent effects and the position of the nitrogen atom can cause slight changes in the maximum absorption wavelength (λmax). researchgate.net
| Transition Type | Typical Wavelength Range | Relative Intensity (Molar Absorptivity, ε) | Orbitals Involved |
|---|---|---|---|
| π → π | 200-400 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | π bonding to π antibonding |
| n → π | >300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) | Non-bonding to π antibonding |
The photophysical properties of fluorinated pyridine systems are of significant interest due to their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov Photophysical characterization primarily involves studying the emission of light (fluorescence or phosphorescence) from a molecule after it has been electronically excited.
While specific emission data for this compound is not available in the provided results, studies on related fluorinated bipyridine complexes provide valuable insights. For instance, a silver(I) complex with a 2',6'-difluoro-2,3'-bipyridine ligand exhibits strong blue emission. nih.gov This emission is attributed primarily to a ligand-centered π–π* transition, with a minor contribution from a metal-to-ligand charge-transfer transition. nih.gov
The introduction of fluorine atoms can significantly impact the photophysical properties. Theoretical calculations on some fluorinated compounds have shown that fluorination can lower the energy level of the first singlet excited state (S1), leading to changes in the emission color. researchgate.net In some systems, this can result in a bathochromic shift (a shift to longer wavelengths) of the fluorescence emission. researchgate.net
| Factor | Effect on Emission Properties | Example from Related Systems |
|---|---|---|
| Fluorine Substitution | Can lower the S1 energy level, leading to a red-shift in emission. researchgate.net | Observed in certain triarylboron/acridine fluorescent probes. researchgate.net |
| Metal Coordination | Can introduce metal-to-ligand charge-transfer (MLCT) character to the emission. nih.gov | Ag(I) complex of a difluorinated bipyridine shows a contribution from MLCT. nih.gov |
| Solvent Polarity | Can influence the energy of excited states, leading to solvatochromic shifts. | General phenomenon observed for many fluorophores. |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound was not found in the search results, the general procedure for such an analysis involves growing a suitable single crystal, which can be achieved by methods like slow evaporation of a solvent. nih.gov The crystal is then mounted on a goniometer and data is collected at a specific temperature. nih.gov
The structural information that could be obtained for this compound would include:
The dihedral angle between the phenyl and pyridine rings, which would indicate the degree of planarity of the molecule.
The bond lengths and angles of the trifluoromethyl group and its effect on the geometry of the phenyl ring.
Intermolecular interactions in the crystal lattice, such as π–π stacking or C–H···F hydrogen bonds, which influence the crystal packing.
For example, in the crystal structure of a related silver(I) complex of 2',6'-difluoro-2,3'-bipyridine, the analysis revealed a three-dimensional supramolecular network formed through C—H⋯O hydrogen bonds, halogen⋯π, and weak π–π stacking interactions. nih.gov
| Parameter | Significance |
|---|---|
| Dihedral Angle (Phenyl-Pyridine) | Determines the overall molecular conformation and extent of conjugation. |
| C-F and C-C Bond Lengths in CF3 group | Provides insight into the electronic effects of the trifluoromethyl group. |
| Intermolecular Interactions | Explains the packing of molecules in the solid state and influences physical properties like melting point. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. acs.orgimreblank.ch
For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. The presence of the trifluoromethyl group and the phenyl-pyridine scaffold would lead to characteristic fragmentation pathways.
While specific mass spectral data for this compound is not available, general fragmentation patterns for related structures can be inferred:
Loss of a Trifluoromethyl Radical: A common fragmentation pathway for compounds containing a CF3 group is the loss of a ·CF3 radical.
Cleavage of the Phenyl-Pyridine Bond: The bond connecting the two aromatic rings can cleave, leading to fragments corresponding to the pyridyl and trifluoromethylphenyl ions.
Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or other small neutral molecules.
Studies on the mass spectral fragmentation of pyrimidine (B1678525) derivatives have shown that the fragmentation process often begins with the loss of functional groups from the side chains, followed by the decomposition of the heterocyclic rings. sapub.org
| Fragment Ion | Plausible Origin | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M - CF3]+ | Loss of a trifluoromethyl radical | Characteristic for trifluoromethyl-substituted aromatics. |
| [C5H4N]+ | Pyridyl cation | Resulting from cleavage of the phenyl-pyridine bond. |
| [C7H4F3]+ | Trifluoromethylphenyl cation | Resulting from cleavage of the phenyl-pyridine bond. |
Computational and Theoretical Investigations of 2 3 Trifluoromethylphenyl Pyridine
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For derivatives of 2-(trifluoromethyl)pyridine (B1195222), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular structures. researchgate.netjocpr.com These calculations provide the global minimum energy for the molecule's optimized geometry. For instance, the global minimum energy for 2-methoxy-3-(trifluoromethyl)pyridine (B55313) was calculated to be -700.0667 Hartrees using the DFT/B3LYP/6-311++G(d,p) method. jocpr.com
Ab initio and DFT calculations are also utilized to compute molecular structures and verify vibrational assignments from experimental spectra, showing excellent agreement between observed and calculated results. nih.govresearchgate.net Structural analysis of related fluoropyridines reveals that the ring bond distances are very similar to those of pyridine (B92270), with a notable exception being the shortening of the C-N bond in 2-fluoropyridine. nih.govresearchgate.net
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.demdpi.com
For pyridine and its derivatives, MEP analysis helps to predict reactivity towards charged reactants. uni-muenchen.denih.gov The analysis involves calculating the MEP at numerous points around the molecule and then mapping these values onto a constant electron density surface using a color-coded scheme. uni-muenchen.de For substituted pyridines, the depth and accessibility of the minimum in the MEP around the nitrogen atom are used to evaluate its susceptibility to protonation and N-oxidation. nih.gov For example, in aminopyridines, the position of the amino group significantly influences the MEP and, consequently, the reactivity of the ring nitrogen. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by transforming the calculated wave function into localized orbitals corresponding to Lewis structures. wikipedia.orgnih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals to estimate their energetic importance through second-order perturbation theory. uni-muenchen.de
In the context of trifluoromethyl-substituted compounds, NBO analysis helps to understand the stability arising from charge delocalization and intermolecular interactions. niscpr.res.in For molecules with hydrogen bonds, NBO analysis can provide detailed insights into the features of these bonds by examining the interaction energies between the lone pair of the acceptor atom and the antibonding orbital of the donor-hydrogen bond. mdpi.com The analysis provides a quantitative measure of hyperconjugative interactions, which are crucial for understanding the bioactivity of certain molecules. nih.gov
Conformational Stability and Dynamics Studies
Computational methods are employed to investigate the conformational stability and dynamics of molecules like 2-(3-trifluoromethylphenyl)pyridine. These studies assess different possible spatial arrangements of the atoms (conformers) and the energy barriers between them. For instance, in related systems, various conformers of FLP (Frustrated Lewis Pair) adducts and different ion pairs have been computationally assessed. nih.gov The relative energies of these conformers provide insights into the most stable structures and the flexibility of the molecule.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Frequencies
Theoretical calculations, particularly using DFT methods, are widely used to compute the vibrational frequencies of molecules. jocpr.comelixirpublishers.com These calculated frequencies are often scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. jocpr.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. niscpr.res.in For example, in a study of a pyridine derivative, calculated C-H stretching vibrations showed good agreement with the experimental FT-IR and FT-Raman bands. jocpr.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretching | 3057, 3026, 3082, 3064, 3099, 3077 | 3073 (FT-IR), 3018, 3068, 3086 (FT-Raman) |
| C-H In-plane Bending | 1233, 1250, 1292, 1280, 1301, 1294 | 1249, 1279, 1296 (FT-Raman) |
| Data for a related pyridine derivative. jocpr.com |
Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, often within a DFT framework, is used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netjocpr.com These theoretical predictions can be compared with experimental NMR data to confirm molecular structures. evitachem.com For trifluoromethyl-containing compounds, ¹⁹F NMR chemical shifts are also a key parameter that can be calculated, although deviations from experimental values can occur, highlighting the importance of experimental validation. researchgate.net
Electronic Absorption Spectra
Theoretical methods can also predict electronic absorption spectra (UV-Vis). The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated to understand charge transfer interactions within the molecule, which are related to the electronic transitions observed in UV-Vis spectra. niscpr.res.in
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of chemical transformations involving this compound and related compounds. rsc.org DFT calculations are frequently used to model reaction pathways, identify transition states, and calculate activation barriers. nih.gov
For example, computational studies have been used to elucidate the mechanism of C–F bond activation in benzotrifluorides by Frustrated Lewis Pairs, comparing stepwise Sₙ1-type and concerted FLP pathways. nih.gov Similarly, the mechanism for the 3-position-selective C(sp²)–H trifluoromethylation of pyridine rings has been investigated, indicating the formation of N-silyl enamine and trifluoromethylated enamine intermediates. chemrxiv.org These studies provide a detailed atomistic understanding of reaction pathways that can be difficult to obtain through experimental means alone.
Exploration of Non-Linear Optical (NLO) Properties through Theoretical Methods
Theoretical methods are also employed to explore the non-linear optical (NLO) properties of molecules. nih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. journaleras.com For some pyridine derivatives, the calculated first hyperpolarizability has been found to be significantly higher than that of the reference material urea, suggesting their potential as NLO materials. journaleras.com Theoretical investigations have shown that the introduction of donor and acceptor groups can enhance the NLO properties of helical pyridine-pyrimidine oligomers. nih.gov
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |
| 5-(trifluoromethyl)pyridine-2-thiol | > 1.671 (Urea) | 74.44 x 10⁻³² (for a related compound) |
| Comparative data for related pyridine derivatives. journaleras.com |
Coordination Chemistry and Ligand Design Principles
Design and Synthesis of 2-(3-Trifluoromethylphenyl)pyridine-Based Ligands
The synthesis of ligands based on this compound often involves multi-step procedures. A common strategy begins with the synthesis of a furan (B31954) derivative, which is then converted to a furopyridine. For instance, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid can be synthesized and subsequently cyclized to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. researchgate.net This intermediate can be further modified, for example, by aromatization to a chloroderivative, which is then reduced to yield the 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine ligand. researchgate.net
Another approach involves the direct coupling of a substituted pyridine (B92270) with a trifluoromethylphenyl-containing moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed for this purpose. evitachem.com For example, the reaction of a suitable bromopyridine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst can afford the desired this compound derivative. evitachem.com
Furthermore, functionalization of the pyridine ring can be achieved through various reactions. For instance, N-oxidation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine can be accomplished using an oxidizing agent like 3-chloroperoxybenzoic acid. researchgate.net The resulting N-oxide can then be used in subsequent reactions, such as the Reissert-Henze reaction, to introduce a cyano group. researchgate.net
Here is a table summarizing various synthetic methods for trifluoromethylpyridine derivatives:
| Starting Material | Reagents | Product | Reference |
| 3-picoline | Chlorination, Fluorination | 2,3-dichloro-5-(trifluoromethyl)pyridine | researchoutreach.org |
| 2-chloro-5-methylpyridine | Liquid-phase chlorination, Vapor-phase fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | nih.gov |
| 2-bromo-3-(trifluoromethyl)pyridine | Arylboronic acid, Palladium catalyst | 3-[2-(Trifluoromethyl)phenyl]pyridine | evitachem.com |
| 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | Doebner's conditions | (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid | researchgate.net |
Coordination Modes and Geometries in Metal Complexes
Ligands derived from this compound exhibit versatile coordination behavior, forming stable complexes with a variety of transition metals, including iridium, nickel, copper, gold, titanium, and zirconium. The coordination is primarily facilitated by the nitrogen atom of the pyridine ring, which acts as a Lewis base, donating its lone pair of electrons to the metal center.
In many instances, these ligands act as monodentate ligands, coordinating to the metal through the pyridine nitrogen. However, the introduction of other functional groups onto the ligand framework can lead to multidentate coordination modes. For example, furo[3,2-c]pyridines have been utilized as ligands to synthesize nickel(II) and copper(II) complexes. researchgate.net
The geometry of the resulting metal complexes is influenced by several factors, including the coordination number of the metal, the steric bulk of the ligands, and the electronic properties of both the metal and the ligand. For example, in square planar nickel(II) complexes, the this compound ligand occupies one of the coordination sites. The specific geometry can be fine-tuned by the choice of other ligands in the coordination sphere.
Electronic and Steric Influence of the Trifluoromethylphenyl Moiety on Metal Centers
The trifluoromethyl group (-CF3) on the phenyl ring exerts a significant electronic and steric influence on the metal center in complexes containing this compound ligands.
Electronic Effects: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull reduces the electron density on the pyridine nitrogen, thereby affecting its donor strength. A less basic pyridine nitrogen forms a weaker coordinate bond with the metal center. This modulation of the metal-ligand bond strength can have profound effects on the reactivity and catalytic activity of the complex. The electron-withdrawing nature of the trifluoromethyl group can also stabilize lower oxidation states of the metal center.
Steric Effects: The trifluoromethylphenyl group introduces considerable steric bulk around the metal center. This steric hindrance can influence the coordination number and geometry of the complex, often favoring lower coordination numbers. units.it The steric bulk can also create a specific pocket around the metal's active site, which can be exploited to control the selectivity of catalytic reactions. units.it By preventing the approach of certain substrates or by favoring a particular orientation of the substrate, the steric influence of the ligand can lead to high levels of regioselectivity and stereoselectivity.
The interplay between these electronic and steric effects is crucial in the design of metal complexes with desired properties. units.itnih.gov By systematically modifying the position and number of trifluoromethyl groups, as well as other substituents on the ligand scaffold, chemists can fine-tune the electronic and steric environment around the metal center to optimize its performance in specific applications.
Applications of this compound Ligands in Catalysis
The unique properties of this compound-based ligands have led to their use in a variety of catalytic applications.
In homogeneous catalysis, metal complexes bearing these ligands have shown promise in various transformations. For example, palladium complexes with phosphine (B1218219) ligands containing the this compound moiety have been investigated for cross-coupling reactions. The electronic and steric properties of the ligand can influence the efficiency and selectivity of these reactions.
The development of chiral versions of this compound-based ligands is a significant area of research for asymmetric catalysis. uwindsor.ca By introducing chiral centers into the ligand backbone, it is possible to create a chiral environment around the metal center. uwindsor.ca This chirality can be transferred to the products of a catalytic reaction, leading to the preferential formation of one enantiomer over the other.
For instance, chiral semicorrin ligands, which are C2-symmetric, have proven effective in a range of asymmetric catalytic reactions. uwindsor.ca The design of analogous ligands incorporating the this compound unit could lead to new and efficient catalysts for asymmetric synthesis. The rigid structure of such ligands can restrict the number of possible transition states, leading to higher enantioselectivity. uwindsor.ca
The activation of small, relatively inert molecules is a key challenge in chemistry. Ligands based on this compound can play a role in this area. The electronic properties of the ligand can help to tune the reactivity of the metal center, enabling it to interact with and activate small molecules like carbon dioxide or dinitrogen. While specific examples directly involving this compound in this context are still emerging, the principles of ligand design suggest its potential in this field.
Supramolecular Chemistry and Self Assembly Research
Investigation of Non-Covalent Interactions
The architecture of supramolecular structures derived from 2-(3-trifluoromethylphenyl)pyridine is governed by a subtle interplay of various non-covalent forces. The trifluoromethyl group is a key player in these interactions.
C-H···F Interactions: The highly electronegative fluorine atoms of the -CF3 group act as weak hydrogen bond acceptors, engaging in C-H···F interactions. Though individually modest, the cumulative effect of these bonds can be significant in determining the molecular packing in the solid state. researchgate.net In crystal structures of related trifluoromethyl-substituted compounds, these interactions, along with C-H···O and C-H···π bonds, are crucial for stabilizing the crystal lattice. researchgate.net The strength of these weak hydrogen bonds often follows the order C-H···O > C-H···F-C > C-H···π, highlighting the substantial electrostatic contribution to their formation. researchgate.net
π-π Stacking: The presence of two aromatic rings, the pyridine (B92270) and the trifluoromethyl-substituted phenyl ring, facilitates π-π stacking. This interaction is fundamental to the structure of many aromatic compounds, influencing crystal packing and the three-dimensional structures of larger systems. researchgate.net The interaction energy is sensitive to the relative orientation of the rings, with antiparallel-displaced geometries often being the most stable. researchgate.net The electron-withdrawing nature of the -CF3 group can modulate the electron density of the phenyl ring, influencing the electrostatic component of the π-π stacking interaction, potentially favoring arrangements with electron-rich aromatic systems. libretexts.orgacs.org
Hydrogen Bonding: While the parent molecule is not a strong hydrogen bond donor, it can be derivatized to include functional groups capable of forming strong, directional hydrogen bonds. For instance, the introduction of amide or carboxylic acid groups allows for the formation of robust synthons, which are reliable structural motifs in crystal engineering. mdpi.com These strong interactions, in concert with the weaker C-H···F and π-π stacking forces, provide a powerful toolkit for directing the self-assembly process.
Molecular Recognition and Host-Guest Chemistry with this compound Derivatives
Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule. Derivatives of this compound are of interest in designing hosts for specific guests, leveraging the unique interaction capabilities of the trifluoromethylphenyl moiety.
The design of host-guest systems relies on complementarity in size, shape, and electronic properties between the host and guest. libretexts.orgmdpi.com The trifluoromethyl group can play a critical role in this recognition process. Its lipophilic nature can enhance binding in non-polar environments, while its ability to engage in C-H···F interactions provides a degree of specificity. nih.gov For example, a host molecule incorporating the this compound unit could exhibit selectivity for guests that possess complementary hydrogen bond donors or specific aromatic features. In broader host-guest systems, polar-π interactions, where an electron-poor aromatic ring (like one substituted with a -CF3 group) interacts favorably with an electron-rich one, are a powerful tool for driving the formation of host-guest complexes. nih.gov
Research into related systems, such as kinase inhibitors, demonstrates the importance of these interactions in biological molecular recognition. The binding of drug molecules to protein targets is often achieved through a combination of hydrogen bonding and interactions with hydrophobic regions, which can include CH-π and π-π stacking with aromatic residues. mdpi.com This highlights the potential for this compound derivatives to be incorporated into molecules designed for specific biological recognition tasks.
Self-Assembly Phenomena Leading to Ordered Structures
Self-assembly is the spontaneous organization of molecules into stable, non-covalently bonded structures. This compound and its derivatives serve as versatile building blocks, or tectons, for constructing ordered supramolecular architectures.
The final structure of a self-assembled system is a result of the energetic balance between all participating non-covalent interactions. researchgate.net In the solid state, this leads to the formation of specific crystal packing motifs. For example, studies on trifluoromethyl-substituted benzanilides show that the position of the -CF3 group (ortho, meta, or para) significantly alters the crystal packing due to variations in the resulting supramolecular interactions. researchgate.net
Below is a table summarizing key non-covalent interactions and their typical characteristics relevant to the supramolecular chemistry of trifluoromethyl-substituted aromatic compounds.
| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Geometric Preference |
| C-H···F | C-H bond / Fluorine atom | 0.5 - 1.5 | Directional |
| π-π Stacking | Aromatic Rings | 1.0 - 5.0 | Parallel-displaced, Sandwich |
| Hydrogen Bond | e.g., O-H, N-H / N, O | 3.0 - 10.0 | Highly Directional |
| C-H···O | C-H bond / Oxygen atom | 1.0 - 4.0 | Directional |
Medicinal Chemistry Research Perspectives: Scaffold and Lead Structure Development
Rationale for Utilizing the 2-(3-Trifluoromethylphenyl)pyridine Scaffold in Drug Discovery
The this compound scaffold is considered a "privileged scaffold" in medicinal chemistry due to the advantageous properties conferred by its constituent parts: the pyridine (B92270) ring and the trifluoromethyl group. pitt.eduresearchgate.net The pyridine ring, a bioisostere of a phenyl ring, is a polar and ionizable aromatic moiety that can enhance the solubility and bioavailability of drug candidates. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. researchgate.net The incorporation of a pyridine ring into a molecule can also influence its metabolic profile, sometimes leading to improved selectivity for the target protein. nih.gov
The trifluoromethyl (CF3) group is one of the most utilized fluorinated moieties in drug design. nih.gov Its inclusion in a molecular scaffold offers several distinct advantages:
Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF3 group highly resistant to metabolic degradation by enzymes. nih.gov This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.
Increased Lipophilicity : The CF3 group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and reach its target. nih.gov This property is particularly important for drugs targeting the central nervous system, which must cross the blood-brain barrier.
Modulation of Electronic Properties : As a strong electron-withdrawing group, the CF3 group can significantly alter the electronic properties of the aromatic rings to which it is attached. This can influence the pKa of nearby functional groups and modulate binding interactions with the target protein.
The combination of a pyridine ring and a trifluoromethyl group in the this compound scaffold results in a molecular framework with a favorable balance of metabolic stability, lipophilicity, and binding potential, making it a valuable starting point for the development of new drugs. nih.govresearchoutreach.orgresearchgate.net
Strategies for Structure-Activity Relationship (SAR) Exploration at the Molecular Design Level
Once a lead compound containing the this compound scaffold is identified, medicinal chemists employ systematic Structure-Activity Relationship (SAR) studies to understand how different parts of the molecule contribute to its biological activity. acs.org This involves synthesizing and testing a series of analogues where specific parts of the molecule are modified.
A key objective of SAR exploration is to identify the structural determinants for potency, efficacy, and selectivity. acs.org For instance, in the development of novel D3 dopamine (B1211576) receptor (D3R) antagonists, researchers started with a hit compound and synthesized over 130 analogues to build a comprehensive SAR. acs.org This iterative process allows for the identification of which modifications lead to improved activity and which are detrimental.
Key strategies in SAR exploration for the this compound scaffold include:
Modification of the Pyridine Ring : Introducing substituents at different positions on the pyridine ring can probe the steric and electronic requirements of the binding pocket.
Modification of the Phenyl Ring : Besides the trifluoromethyl group, other substituents can be introduced on the phenyl ring to explore additional interactions with the target.
Varying the Linker : If there are other parts of the molecule connected to the scaffold, the nature and length of the linker can be varied to optimize the orientation of the molecule in the binding site.
Bioisosteric Replacement : Replacing parts of the molecule with bioisosteres can help to improve properties like solubility or metabolic stability without losing biological activity.
The findings from SAR studies are crucial for guiding the design of more potent and selective drug candidates.
Derivatization Strategies for Optimizing Pharmacophore Properties
Derivatization is the process of chemically modifying a lead compound to improve its pharmacophore properties, which include not only its interaction with the target but also its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org For the this compound scaffold, several derivatization strategies can be employed.
One common strategy is the introduction of polar functional groups to improve solubility and reduce off-target toxicity. pitt.edu For example, adding a hydroxyl or carboxyl group can increase aqueous solubility, which is often a challenge for lipophilic compounds.
Another important consideration is metabolic stability. nih.gov While the trifluoromethyl group itself is metabolically stable, other parts of the molecule may be susceptible to metabolism. Derivatization strategies can be used to block these metabolic "hot spots." For example, replacing a metabolically labile methyl group with a more stable group can improve the drug's half-life.
In the context of developing drugs for the central nervous system, derivatization is crucial for optimizing brain penetrance. acs.org This often involves a careful balance of lipophilicity and hydrogen bonding potential to allow the molecule to cross the blood-brain barrier effectively.
The table below provides examples of derivatization strategies and their impact on pharmacophore properties.
| Modification | Rationale | Potential Outcome |
| Introduction of a hydroxyl group to the pyridine ring | Increase polarity and solubility | Improved aqueous solubility and potential for new hydrogen bond interactions |
| Replacement of a hydrogen atom on the phenyl ring with a chlorine atom | Alter electronic properties and lipophilicity | Modified binding affinity and metabolic stability |
| Introduction of a basic amine group | Increase solubility at physiological pH and introduce a potential salt-forming center | Improved bioavailability and formulation options |
Theoretical and Computational Approaches to Scaffold Modification and Ligand-Target Interactions
In modern drug discovery, theoretical and computational methods play a vital role in understanding ligand-target interactions and guiding the design of new molecules. nih.govacs.org These approaches are particularly valuable for complex scaffolds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov By docking analogues of the this compound scaffold into the binding site of a target, researchers can gain insights into the key interactions that drive binding affinity and selectivity. This information can then be used to prioritize the synthesis of new derivatives that are predicted to have improved binding properties.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, showing how the ligand and protein move and interact over time. This can help to identify subtle conformational changes that may be important for biological activity.
Quantum mechanics (QM) calculations can be used to accurately model the electronic properties of the scaffold and its derivatives. This can help to understand how modifications to the scaffold affect its reactivity and interaction with the target.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. acs.org They provide a powerful tool for rational drug design and the optimization of lead compounds based on the this compound scaffold.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-(3-Trifluoromethylphenyl)pyridine and its derivatives is a key area of research, with a growing emphasis on creating more efficient and environmentally friendly processes. Traditional methods for synthesizing trifluoromethylpyridine (TFMP) derivatives often involve chlorine/fluorine exchange reactions or the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov These methods, while effective, can sometimes require harsh conditions or produce unavoidable by-products. nih.gov
Furthermore, efforts are being made to utilize more sustainable reagents and catalysts. The development of synthetic routes that avoid harsh chemicals and high temperatures is a priority. ccspublishing.org.cn For example, researchers have explored the use of various catalysts and reaction conditions to optimize the synthesis of TFMP derivatives. nih.govjst.go.jp These advancements are crucial for the large-scale, industrial production of these compounds in a more economical and eco-friendly manner. nih.govccspublishing.org.cn
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research
Exploration of New Catalytic Applications and Systems
The unique electronic properties of the this compound scaffold make it a promising candidate for use in novel catalytic systems. Research is ongoing to explore its potential as a ligand in transition metal catalysis. The trifluoromethyl group can significantly influence the electronic environment of the pyridine ring, which in turn can affect the catalytic activity and selectivity of a metal complex.
Derivatives of trifluoromethylpyridines have been used in the synthesis of various agrochemicals and pharmaceuticals, where they often act as key intermediates. nih.govresearchoutreach.org For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate for the synthesis of the herbicide fluazifop. nih.gov The development of new catalytic systems involving this compound could lead to more efficient syntheses of these and other valuable compounds.
Furthermore, researchers are investigating the direct functionalization of the pyridine ring. For instance, methods for the 3-position-selective trifluoromethylation of pyridine rings have been developed, which involve the nucleophilic activation of the pyridine derivative. chemrxiv.org These advancements open up new possibilities for creating a wider range of functionalized pyridine compounds with potential applications in catalysis and other areas.
Advanced Materials Science Applications beyond Traditional Chemical Domains
The application of this compound and its derivatives is expanding beyond traditional chemical domains into the realm of advanced materials science. The incorporation of fluorine-containing moieties like the trifluoromethyl group can impart desirable properties to materials, such as increased thermal stability, chemical resistance, and specific electronic or optical properties. smolecule.commdpi.com
Derivatives of this compound are being explored for use in the synthesis of advanced polymers and materials with tailored functionalities. figshare.comsmolecule.com For example, pyridine-based polymers have been designed for the efficient removal of radioactive waste. figshare.com The unique properties of trifluoromethylpyridines suggest their potential use in creating novel liquid crystal materials, as the fluorinated structure can lead to faster response times and a wider operating temperature range. jy-chemical.com
Moreover, the electronic properties of these compounds make them interesting for applications in organic electronics. Research into perfluoropyridine has shown its utility in creating fluorinated networks and polymers. mdpi.com Similarly, derivatives of this compound could be used as building blocks for organic light-emitting diodes (OLEDs), transistors, and sensors. The ability to fine-tune the electronic properties through chemical modification makes this class of compounds highly versatile for developing next-generation materials. smolecule.com
Q & A
Q. What are the optimal synthetic routes for 2-(3-Trifluoromethylphenyl)pyridine, and how can reaction conditions be optimized?
The synthesis of trifluoromethyl-substituted pyridines often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, halogenated pyridine intermediates can react with 3-trifluoromethylphenyl boronic acid under palladium catalysis. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield .
- Solvent optimization : Use of DMF or THF to stabilize intermediates and enhance solubility .
- Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .
- Fluorination techniques : Electrochemical fluorination or use of fluorinating agents (e.g., Selectfluor®) for introducing CF₃ groups .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of the trifluoromethyl group (δ ≈ -60 to -70 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray crystallography : Resolves crystal packing and steric effects of the bulky CF₃ group .
- HPLC-PDA : Assesses purity and identifies byproducts, especially in multi-step syntheses .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) at the M06/6-311G(d,p) level can:
- Optimize geometry : Predict bond angles and torsional strain caused by the CF₃ group .
- Calculate frontier orbitals : HOMO-LUMO gaps reveal electrophilic/nucleophilic sites, guiding functionalization strategies .
- Simulate spectroscopic data : Compare computed ¹³C NMR shifts with experimental values to validate structural assignments .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Discrepancies in bioassay results may arise from:
- Metabolite interference : For example, trifloxystrobin’s acid metabolite ((E,E)-methoxyimino-[2-[1-(3-trifluoromethylphenyl)-ethylideneaminooxymethyl]phenyl] acetic acid) can confound activity measurements. Use LC-MS to quantify parent vs. metabolite contributions .
- Dose-response variability : Perform IC₅₀/EC₅₀ curves across 5–10 concentrations to identify non-linear effects .
- Off-target effects : Employ CRISPR-engineered cell lines to isolate specific receptor interactions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in trifluoromethylpyridine analogs?
- Systematic substitution : Replace CF₃ with Cl, Br, or CH₃ to evaluate steric/electronic impacts on binding .
- Bioisosteric replacement : Compare 3-CF₃ with 4-CF₃ or 2-CF₃ analogs to map positional dependencies .
- Co-crystallization studies : Resolve X-ray structures of target proteins (e.g., kinases) bound to derivatives to identify key hydrogen bonds or π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
